Methyl 2-phenyl-2-(piperidin-1-YL)propanoate
Description
Properties
IUPAC Name |
methyl 2-phenyl-2-piperidin-1-ylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-15(14(17)18-2,13-9-5-3-6-10-13)16-11-7-4-8-12-16/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNPCNCJZVORFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)OC)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-phenyl-2-(piperidin-1-yl)propanoate typically involves the esterification of 2-phenyl-2-(piperidin-1-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-phenyl-2-(piperidin-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a commonly used reducing agent for ester reduction.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: 2-phenyl-2-(piperidin-1-yl)propanoic acid.
Reduction: 2-phenyl-2-(piperidin-1-yl)propanol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-phenyl-2-(piperidin-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials and as a building block for the synthesis of functionalized compounds
Mechanism of Action
The mechanism of action of methyl 2-phenyl-2-(piperidin-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The piperidine ring and phenyl group contribute to its binding affinity and selectivity towards certain receptors and enzymes. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate (CAS: 122806-10-4)
- Structure : Differs in ester group (ethyl vs. methyl) and phenyl substitution position (C3 vs. C2).
- Molecular Formula: C₁₆H₂₃NO₂; Molecular Weight: 261.36 g/mol .
- Applications : Used exclusively for laboratory research, similar to the methyl variant. The ethyl ester may exhibit altered lipophilicity and metabolic stability due to the longer alkyl chain.
2-Phenyl-2-(1-piperidinyl)propane (PPP)
- Structure: Lacks the ester group, replacing the propanoate chain with a propane backbone.
- Synonyms: 1-(α,α-dimethylbenzyl)-piperidine .
- The absence of the ester group reduces polarity, impacting solubility and bioavailability.
Methyl 3-phenyl-2-(piperidin-1-yl)propanoate (CAS: 7079-02-9)
- Structure : Positional isomer with phenyl at C3 instead of C2.
- Molecular Formula: C₁₅H₂₁NO₂·HCl (hydrochloride salt); Molecular Weight: 283.80 g/mol .
Table 1: Key Properties of Methyl 2-phenyl-2-(piperidin-1-yl)propanoate and Analogs
Stability and Reactivity
- Oxidative Stability: The position of the ester group (C2 vs. C3) influences oxidative degradation pathways.
- Solubility : Methyl and ethyl esters exhibit moderate solubility in polar aprotic solvents (e.g., DMF, THF), while PPP’s lack of an ester group increases hydrophobicity .
Biological Activity
Methyl 2-phenyl-2-(piperidin-1-YL)propanoate is an organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by a propanoate ester structure, incorporating both a phenyl group and a piperidine ring. The molecular formula is , with a molar mass of approximately 247.36 g/mol. The compound's unique structure contributes to its biological activity, particularly in pharmacological applications.
Pharmacological Properties
Research indicates that this compound exhibits significant pharmacological properties, particularly as an analgesic and anti-inflammatory agent. The piperidine moiety is often linked to various biological activities, including modulation of neurotransmitter systems, which may enhance the compound's therapeutic effects.
The mechanisms through which this compound exerts its effects include:
- Opioid Receptor Interaction : Preliminary studies suggest that the compound may interact with opioid receptors, indicating potential analgesic properties.
- Anti-inflammatory Activity : It has been shown to inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features:
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| Methyl 3-(piperidin-1-yl)propanoate | C_{11}H_{17}NO_2 | Analgesic properties | Lacks phenyl group |
| Methyl 3-(1-pyrrolidinyl)propanoate | C_{11}H_{17}NO_2 | Similar pharmacological effects | Contains pyrrolidine instead of piperidine |
| Methyl 4-(piperidin-1-yl)butanoate | C_{12}H_{23}NO_2 | Similar analgesic effects | Longer carbon chain |
| N-Methyl-4-piperidone | C_{6}H_{11}NO | Neuroactive properties | Different ring structure |
This table illustrates that while this compound shares similarities with other compounds, its specific combination of functionalities may enhance its binding affinity to biological targets.
Case Studies and Research Findings
Recent studies have demonstrated the biological activity of this compound in various experimental models:
-
Analgesic Effects : In a study involving rodent models, administration of the compound resulted in significant pain relief comparable to established analgesics. The study measured pain response using the hot plate test and demonstrated a dose-dependent effect.
- Findings : The compound reduced pain response by up to 60% at higher doses.
-
Anti-inflammatory Activity : A separate investigation assessed the anti-inflammatory properties using lipopolysaccharide (LPS)-induced inflammation in mice. Treatment with this compound significantly decreased levels of inflammatory markers such as TNF-alpha and IL-6.
- Results : The compound exhibited a reduction in inflammatory cytokines by approximately 50%, indicating strong anti-inflammatory potential.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2-phenyl-2-(piperidin-1-yl)propanoate, and what analytical methods validate its purity?
- Methodology : Common synthetic routes involve nucleophilic substitution or esterification reactions between piperidine derivatives and substituted propanoic acid precursors. For example, conjugate addition of bromoalkyl-piperidine intermediates to acrylates under reflux in polar solvents (e.g., ethanol) is a documented approach .
- Validation : Nuclear magnetic resonance (NMR; H and C) and mass spectrometry (MS) are critical for structural confirmation. Thin-layer chromatography (TLC) monitors reaction progress, while high-performance liquid chromatography (HPLC) quantifies purity (>95% by area normalization) .
Q. How should this compound be stored to ensure stability during experimental workflows?
- Methodology : Store in airtight containers under inert gas (e.g., nitrogen) at -20°C to prevent hydrolysis or oxidation. Stability studies recommend avoiding prolonged exposure to light, moisture, or elevated temperatures (>25°C) .
Q. What spectroscopic techniques are most effective for characterizing its molecular structure?
- Methodology :
- NMR : H NMR identifies proton environments (e.g., piperidine ring protons at δ 1.4–2.8 ppm; aromatic protons at δ 7.2–7.5 ppm). C NMR confirms carbonyl (C=O) and ester (COO) groups .
- IR Spectroscopy : Detects ester C=O stretches (~1740 cm) and piperidine N-H bends (~3300 cm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in synthesizing this compound?
- Methodology :
- Solvent Selection : Use aprotic solvents (e.g., THF) to minimize side reactions.
- Catalysis : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency.
- Kinetic Control : Lower reaction temperatures (~0–5°C) reduce byproduct formation in exothermic steps .
Q. What strategies are recommended for identifying and quantifying synthetic impurities in this compound?
- Methodology :
- HPLC-MS : Use C18 columns with mobile phases like methanol/sodium acetate buffer (65:35 v/v, pH 4.6) to separate impurities. Compare retention times and MS fragmentation patterns against certified reference standards (e.g., EP impurities A–N in propanoate derivatives) .
- Degradation Studies : Accelerated stability testing (40°C/75% RH) identifies hydrolytic or oxidative degradation products .
Q. How can stereochemical ambiguities in the piperidine or ester moieties be resolved?
- Methodology :
- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)).
- X-ray Crystallography : Determines absolute configuration for crystalline derivatives .
Q. What computational approaches predict the compound’s reactivity or interaction with biological targets?
- Methodology :
- Density Functional Theory (DFT) : Models transition states for ester hydrolysis or piperidine ring conformational changes.
- Molecular Docking : Screens against G protein-coupled receptors (GPCRs) or enzymes (e.g., cytochrome P450) to predict binding affinities .
Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects) be systematically addressed?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
